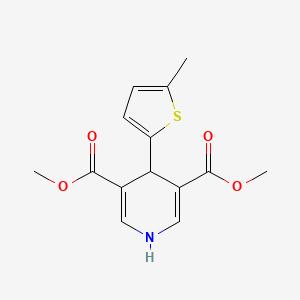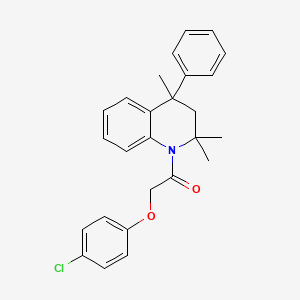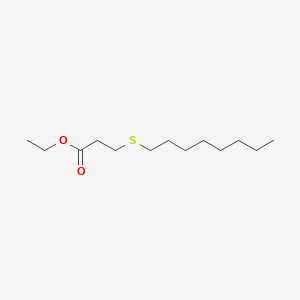![molecular formula C21H14BrClN2O4S2 B11093588 N-(5-bromoquinolin-8-yl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B11093588.png)
N-(5-bromoquinolin-8-yl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-BROMOQUINOLIN-8-YL)-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both quinoline and sulfonamide moieties, suggests potential biological activity and utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMOQUINOLIN-8-YL)-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Moiety: Starting with a suitable aniline derivative, the quinoline ring can be constructed through a Skraup synthesis or a Friedländer synthesis.
Bromination: The quinoline derivative is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Sulfonylation: The brominated quinoline is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.
Final Coupling: The intermediate is then coupled with benzene-1-sulfonamide under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-BROMOQUINOLIN-8-YL)-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the quinoline ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: The sulfonamide group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Sulfonylation: 4-chlorobenzenesulfonyl chloride, pyridine, triethylamine.
Coupling: Various coupling agents like EDCI, DCC.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays due to its unique structure.
Medicine: Possible antimicrobial or anticancer activity, given the known properties of sulfonamides and quinoline derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-BROMOQUINOLIN-8-YL)-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. The quinoline moiety may interact with DNA or other cellular components, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Such as sulfamethoxazole, known for their antimicrobial properties.
Quinoline Derivatives: Such as chloroquine, used as antimalarial agents.
Uniqueness
N-(5-BROMOQUINOLIN-8-YL)-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE is unique due to the combination of both quinoline and sulfonamide moieties, which may confer a broader range of biological activities and applications compared to simpler sulfonamides or quinoline derivatives.
Properties
Molecular Formula |
C21H14BrClN2O4S2 |
|---|---|
Molecular Weight |
537.8 g/mol |
IUPAC Name |
N-(5-bromoquinolin-8-yl)-3-(4-chlorophenyl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C21H14BrClN2O4S2/c22-19-10-11-20(21-18(19)5-2-12-24-21)25-31(28,29)17-4-1-3-16(13-17)30(26,27)15-8-6-14(23)7-9-15/h1-13,25H |
InChI Key |
FWMSNHMDUFAANQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(4-fluorophenyl)imino]-N-methyl-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11093506.png)
![2-[(2-Nitro-benzenesulfonyl)-phenyl-amino]-N-pyridin-3-yl-acetamide](/img/structure/B11093509.png)
![1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11093522.png)
![3-bromo-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B11093534.png)


![N-[2-(2-Isopropylidenehydrazino)-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11093542.png)
![ethyl 5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11093549.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11093557.png)
![1-methyl-2-[(naphthalen-1-yloxy)methyl]-1H-indole-3-carbonitrile](/img/structure/B11093564.png)



![N-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B11093574.png)
